N-(Dimethylsulfamoyl)aniline-d5 N-(Dimethylsulfamoyl)aniline-d5
Brand Name: Vulcanchem
CAS No.: 1246819-81-7
VCID: VC0030699
InChI: InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D
SMILES: CN(C)S(=O)(=O)NC1=CC=CC=C1
Molecular Formula: C8H12N2O2S
Molecular Weight: 205.287

N-(Dimethylsulfamoyl)aniline-d5

CAS No.: 1246819-81-7

Cat. No.: VC0030699

Molecular Formula: C8H12N2O2S

Molecular Weight: 205.287

* For research use only. Not for human or veterinary use.

N-(Dimethylsulfamoyl)aniline-d5 - 1246819-81-7

Specification

CAS No. 1246819-81-7
Molecular Formula C8H12N2O2S
Molecular Weight 205.287
IUPAC Name 1,2,3,4,5-pentadeuterio-6-(dimethylsulfamoylamino)benzene
Standard InChI InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D
Standard InChI Key QCDQDISRALTLNQ-DKFMXDSJSA-N
SMILES CN(C)S(=O)(=O)NC1=CC=CC=C1

Introduction

Chemical Identity and Structure

N-(Dimethylsulfamoyl)aniline-d5, identified by CAS number 1246819-81-7, is a deuterium-labeled derivative of N-(dimethylsulfamoyl)aniline. It incorporates a sulfamoyl group that connects the phenyl ring to a dimethylamino group, with five deuterium atoms replacing the hydrogen atoms on the phenyl ring . This compound is also known by several synonyms including N,N-Dimethyl-N'-(phenyl-d5)sulfamide, N,N'-Dimethyl-N-(phenyl-d5)sulfuric Diamide, and DMSA-d5 .

The chemical structure features a characteristic arrangement with the following properties:

  • Molecular Formula: C8H7D5N2O2S

  • Molecular Weight: 205.29 g/mol

  • Accurate Mass: 205.09

  • SMILES Notation: O=S(NC1=C(C([2H])=C(C([2H])=C1[2H])[2H])[2H])(N(C)C)=O

  • InChI: InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D

The unlabeled counterpart of this compound has a CAS number of 4710-17-2, which is significant for comparative analysis in research applications .

Physical and Chemical Properties

Physical State and Appearance

N-(Dimethylsulfamoyl)aniline-d5 typically exists as a powder at room temperature . The compound is characterized by specific physical properties that influence its handling and application in laboratory settings.

Thermodynamic Properties

The compound demonstrates the following thermodynamic properties:

  • Flash Point: Approximately 137.6±23.2 °C

  • Boiling Point: Approximately 304.0±25.0 °C at 760 mmHg

  • Density: Approximately 1.3±0.1 g/cm³

Solubility Profile

Based on available data, N-(Dimethylsulfamoyl)aniline-d5 shows solubility in the following solvents:

  • Chloroform

  • Dichloromethane

  • DMSO (Dimethyl sulfoxide)

This solubility profile is important for researchers planning experimental procedures involving this compound.

Synthesis and Production Methods

The synthesis of N-(Dimethylsulfamoyl)aniline-d5 involves specific chemical reactions using deuterated starting materials. While the search results don't provide detailed synthetic routes, the manufacturing process typically requires controlled reaction conditions to ensure high purity and yield.

Key aspects of the synthesis process include:

  • Optimization of reaction parameters including temperature, solvent selection, and reaction duration

  • Monitoring of reaction progress using techniques such as thin-layer chromatography (TLC)

  • Confirmation of product formation through nuclear magnetic resonance (NMR) spectroscopy

  • Purification and quality control to ensure high chemical purity

Applications in Scientific Research

Environmental Studies and Pesticide Research

The primary application of N-(Dimethylsulfamoyl)aniline-d5 is as a labeled photodegradation product of agricultural fungicides, specifically Chlorothalonil and Dichlofluanid . The deuterium labeling makes this compound invaluable for:

  • Tracking photodegradation pathways of pesticides in environmental samples

  • Serving as an analytical standard in environmental monitoring

  • Studying the environmental fate and persistence of fungicides

  • Investigating degradation mechanisms under various environmental conditions

Analytical Applications

The compound's deuterium labeling enhances its utility in analytical chemistry through:

  • Serving as an internal standard in mass spectrometry analyses

  • Facilitating isotope dilution techniques for quantitative analysis

  • Enabling precise tracking in reaction mechanism studies

  • Supporting metabolic pathway investigations

Reference Citations

Notable research utilizing N-(Dimethylsulfamoyl)aniline-d5 includes studies by:

  • Al-Ekabi, H., et al. in the Journal of Physical Chemistry (1988)

  • Pramauro, E., et al. in Environmental Science & Technology (1993)

These studies have contributed significantly to understanding photodegradation mechanisms relevant to environmental chemistry.

SupplierPackage SizePricePurityFormat
CymitQuimica100 mg€1,151.00Not specifiedNeat
Coompo10 mg$125.0098%Powder
Coompo100 mg$1,000.0098%Powder
Bio-fount10 mg¥1,748.0095%Not specified

Some suppliers classify this compound as "made to order," indicating it is produced only when specifically requested by customers .

Analytical Characterization Methods

The characterization and quality control of N-(Dimethylsulfamoyl)aniline-d5 typically involves several analytical techniques:

  • Mass spectrometry (MS) for molecular weight confirmation and isotopic distribution analysis

  • Nuclear magnetic resonance (NMR) spectroscopy for structural verification and determination of deuterium incorporation

  • High-performance liquid chromatography (HPLC) for purity assessment

  • Infrared spectroscopy (IR) for functional group identification

These techniques ensure the identity, purity, and structural integrity of the compound for research applications.

Comparative Analysis with Non-deuterated Analog

N-(Dimethylsulfamoyl)aniline-d5 differs from its non-deuterated counterpart primarily in the replacement of five hydrogen atoms with deuterium atoms on the phenyl ring. This modification results in:

  • A mass difference of approximately 5 atomic mass units

  • Different mass spectrometric fragmentation patterns

  • Slightly altered physical properties (though chemical reactivity remains largely similar)

  • Enhanced utility as a tracer compound in analytical and environmental studies

The non-deuterated version, N-(Dimethylsulfamoyl)aniline (CAS: 4710-17-2), serves as an important reference point for comparative studies .

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